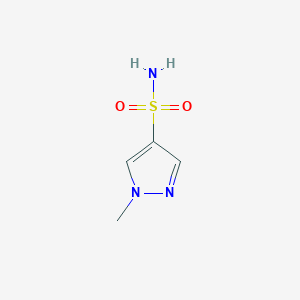

1-methyl-1H-pyrazole-4-sulfonamide

Description

Overview of Pyrazole Sulfonamides in Chemical Research

Pyrazole sulfonamides constitute a fundamental class of heterocyclic compounds that have garnered substantial attention in pharmaceutical and medicinal chemistry research. The pyrazole sulfonamide moiety serves as a prominent structural motif and functions as a pharmacophore in numerous pharmaceutically active compounds. These compounds demonstrate diversified applications across different areas including technology, medicine, and agriculture, reflecting their broad utility in chemical research.

The significance of pyrazole sulfonamides extends beyond their individual biological activities to encompass their role as versatile synthetic intermediates. Sulfonamide derivatives containing pyrazole rings are particularly valuable due to their ability to participate in various chemical transformations while maintaining structural integrity. Research has demonstrated that the presence of both pyrazole and sulfonamide nuclei in different molecular architectures leads to enhanced biological profiles compared to compounds containing either functionality alone.

Contemporary investigations have revealed that pyrazole-based sulfonamide compounds exhibit exceptional glucosidase inhibition properties, with reported inhibitory concentrations ranging from 1.13 to 28.27 micromolar against alpha-glucosidase. This discovery has positioned these compounds as promising candidates for therapeutic development, particularly in metabolic disorder treatment. The structural flexibility of pyrazole sulfonamides allows for systematic modification of substituent groups, enabling researchers to optimize biological activity through structure-activity relationship studies.

Historical Context and Development of 1-Methyl-1H-Pyrazole-4-Sulfonamide

The development of this compound emerged from broader research initiatives focused on heterocyclic sulfonamide synthesis and optimization. Historical investigations into pyrazole chemistry established foundational synthetic methodologies that enabled the systematic preparation of substituted pyrazole derivatives. The incorporation of sulfonamide functionality into pyrazole frameworks represented a significant advancement in heterocyclic chemistry, combining the biological activities associated with both structural elements.

Early synthetic approaches to pyrazole sulfonamides involved multi-step procedures beginning with the formation of pyrazole cores through cyclization reactions. The synthesis of 3,5-dimethyl-1H-pyrazole, a precursor compound, was achieved through coupling pentane-2,4-dione with hydrazine hydrate in methanol, representing an exothermic reaction that provides quantitative yields. Subsequent methylation procedures using potassium tert-butoxide and methyl iodide in tetrahydrofuran established efficient pathways for N-methylation of pyrazole rings.

The introduction of sulfonamide functionality through sulfonylation procedures marked a crucial development in the synthesis of this compound derivatives. These procedures typically involve treatment of methylated pyrazole substrates with chlorosulfonic acid under controlled temperature conditions, followed by reaction with thionyl chloride to generate sulfonyl chloride intermediates. The subsequent conversion of sulfonyl chlorides to sulfonamides through reaction with ammonia or primary amines represents the final step in the synthetic sequence.

Nomenclature and Chemical Identity

This compound possesses a well-defined chemical identity characterized by specific structural and nomenclatural features. The compound's systematic name reflects its heterocyclic pyrazole core with methyl substitution at the N-1 position and sulfonamide functionality attached at the 4-position of the pyrazole ring.

Table 1: Chemical Identity and Properties of this compound

The structural architecture of this compound incorporates several critical functional groups that contribute to its chemical behavior and biological activity. The pyrazole ring system provides a five-membered heterocyclic framework containing two nitrogen atoms in adjacent positions, while the methyl substituent at the N-1 position influences both electronic properties and steric interactions. The sulfonamide group attached at the 4-position introduces both hydrogen bond donor and acceptor capabilities through its sulfonyl oxygen atoms and amino nitrogen.

Propriétés

IUPAC Name |

1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBBAOGRCDKLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537480 | |

| Record name | 1-Methyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-68-9 | |

| Record name | 1-Methyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Methylation of Pyrazole

The starting point is usually 1H-pyrazole or a substituted pyrazole, which is methylated at the nitrogen (N-1) position. A common method involves:

- Reacting 3,5-dimethyl-1H-pyrazole with methyl iodide in the presence of a strong base such as potassium tert-butoxide in tetrahydrofuran (THF).

- The reaction is conducted under nitrogen atmosphere at 25–30 °C for 16 hours.

- The progress is monitored by thin-layer chromatography (TLC).

- After completion, the product is extracted with ethyl acetate and purified.

This step results in 1-methyl-1H-pyrazole derivatives with good yields (up to 78%) when potassium tert-butoxide is used, outperforming other bases such as sodium hydride or carbonates (Table 1).

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Potassium tert-butoxide | THF | 16 | 78 |

| NaH | DMF | 12 | 55 |

| NaOH | DMF | 24 | 32 |

| K2CO3 | DMF | 32 | 15 |

Table 1: Effect of base and solvent on methylation yield of pyrazole derivatives.

Sulfonylation to Form Sulfonyl Chloride

The 1-methyl-1H-pyrazole is then sulfonylated at the 4-position using chlorosulfonic acid:

- The pyrazole compound is dissolved in chloroform.

- Chlorosulfonic acid is added slowly at 0 °C under nitrogen atmosphere.

- The mixture is heated to 60 °C and stirred for 10 hours.

- Thionyl chloride is added to convert the sulfonic acid intermediate to sulfonyl chloride.

- After completion, the reaction mixture is quenched with ice-cold water and dichloromethane.

- The organic layer is separated, dried, and evaporated to yield 1-methyl-1H-pyrazole-4-sulfonyl chloride.

This step is critical for activating the sulfonyl group for subsequent amide formation.

Conversion to Sulfonamide

The sulfonyl chloride intermediate is reacted with ammonia or amines to yield the sulfonamide:

- The sulfonyl chloride is dissolved in an organic solvent such as dichloromethane.

- A base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the released HCl.

- The reaction is performed at room temperature for 16 hours.

- After completion, the mixture is washed with water and organic solvents.

- The crude product is purified by column chromatography or recrystallization to obtain pure this compound.

This method provides good yields and is widely used in laboratory and pilot-scale synthesis.

Alternative Preparation via Organosilane-Assisted Sulfonylation

A patented process describes an alternative approach to prepare sulfonamide derivatives involving:

- Reaction of a precursor compound with cyclopropanesulfonyl chloride in the presence of pyridine or an organic base in ethyl acetate at 10–65 °C.

- Use of organosilane compounds such as ethoxytrimethylsilane to neutralize corrosive hydrogen fluoride byproducts.

- Subsequent coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in water/DMSO mixture using palladium catalysts at 90–110 °C.

- Isolation of the product by precipitation and filtration after cooling.

This method avoids chromatography and distillation, enhancing scalability and purity.

Reaction Parameters and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation | 3,5-dimethyl-1H-pyrazole, methyl iodide, potassium tert-butoxide, THF | 25–30 | 16 | 78 | Potassium tert-butoxide superior base |

| Sulfonylation | Chlorosulfonic acid, thionyl chloride, chloroform | 0 to 60 | 12 | High | Controlled addition to avoid side reactions |

| Sulfonamide formation | Sulfonyl chloride, DIPEA, dichloromethane | 25–30 | 16 | Good | Purification by chromatography |

| Organosilane-assisted | Cyclopropanesulfonyl chloride, pyridine, ethyl acetate, Pd catalyst | 10–110 | 4–8 | High | Scalable, avoids chromatography |

Research Findings and Analytical Characterization

- The synthesized compounds are characterized by Fourier transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR), and elemental analysis to confirm structure and purity.

- Reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure completion and identify side products.

- Optimization studies showed that potassium tert-butoxide in THF provides the best methylation yield compared to other bases and solvents.

- The sulfonylation step requires careful temperature control to avoid over-reaction and side products, which can complicate purification.

- Organosilane additives improve reaction safety and product purity by scavenging corrosive byproducts such as hydrogen fluoride.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, thiols; in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Methyl-1H-pyrazole-4-sulfonamide belongs to a class of compounds known for their pharmacological properties. The presence of both pyrazole and sulfonamide moieties contributes to its diverse biological activities. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, making them potential candidates for cancer therapy .

Table 1: Biological Activities of this compound Derivatives

Anticancer Applications

Recent studies have highlighted the efficacy of this compound derivatives in targeting specific cancer types. For instance, a novel series of compounds demonstrated a significant capacity to induce apoptosis in metastatic colon cancer cells, with some derivatives showing over 70% cell death compared to standard treatments . These findings suggest that this compound could be developed into effective anticancer agents.

Case Study: Metastatic Colon Cancer Treatment

In a study assessing the effects of various pyrazole derivatives on SW-620 metastatic colon cancer cells:

- Compound 11 induced a total apoptosis rate of 16.72% and necrosis rate of 53.52%.

- In comparison, the standard treatment, 5-Fluorouracil (5-FU), showed only 5.83% cell death, highlighting the superior efficacy of the pyrazole derivatives .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies indicate that derivatives of this compound exhibit potent activity against various bacterial strains, suggesting potential use as a novel antibiotic agent . Its application in agriculture as an antifungal agent against phytopathogenic fungi has also been documented, showcasing its versatility beyond human health applications .

Synthesis and Optimization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Research has focused on modifying reaction conditions to enhance the efficiency of synthesizing these compounds while minimizing by-products .

Table 2: Synthesis Conditions and Yields

| Reaction Condition | Yield (%) |

|---|---|

| Potassium tert-butoxide in THF | 78% |

| NaH and DMF | 55% |

| Optimized conditions (DIPEA in DCM) | Up to 71% |

Mécanisme D'action

The mechanism of action of 1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to therapeutic effects in medical applications.

Comparaison Avec Des Composés Similaires

Substituent Effects on Lipophilicity and Solubility

- Hydrophilic Modifications: The hydrochloride salt of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide exhibits improved aqueous solubility compared to the parent compound, making it suitable for formulations requiring enhanced bioavailability .

Functional Group Impact on Bioactivity

- Dual Sulfonamides : Compounds like 1-(2-chloro-5-sulfamoylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (C₁₂H₁₃ClN₄O₄S₂) may engage in multiple hydrogen-bonding interactions, enhancing target binding affinity in enzyme inhibition .

Activité Biologique

1-Methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, cellular effects, and applications in research and medicine.

Target Enzymes

this compound primarily functions as an inhibitor of specific enzymes, notably dihydropteroate synthetase, carbonic anhydrase, and cyclooxygenase. These enzymes are crucial in various biochemical pathways, including folate synthesis and acid-base balance regulation.

Inhibition of Folate Synthesis

As a sulfonamide derivative, this compound can inhibit the enzyme dihydropteroate synthetase by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition leads to reduced bacterial growth and proliferation by disrupting the formation of dihydrofolate and tetrahydrofolate, critical components for DNA synthesis .

Cellular Signaling Modulation

The compound also influences cellular signaling pathways. It has been shown to modulate the activity of kinases and phosphatases, affecting gene expression related to cell cycle regulation and apoptosis. This modulation can lead to antiproliferative effects in various cancer cell lines .

This compound exhibits significant biochemical properties that contribute to its biological activity:

| Property | Description |

|---|---|

| Molecular Formula | C₅H₈N₄O₂S |

| Appearance | White or off-white crystalline powder |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under normal storage conditions |

Cellular Effects

The biological activity of this compound extends to its effects on various cell lines:

- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and C6 (glioma) cells. It induces apoptosis and alters cell cycle progression by increasing the population of cells in the G0/G1 phase while decreasing those in the S phase .

- Induction of Apoptosis : In studies involving cancer cell lines, this compound has been shown to activate apoptotic pathways, leading to increased cell death. For instance, it has been reported to cause apoptosis in HCT-116 colon cancer cells through mitochondrial pathways .

Research Applications

This compound is not only significant for its biological activity but also for its applications in research:

- Medicinal Chemistry : The compound serves as a building block for synthesizing more complex heterocyclic compounds that may have therapeutic potential .

- Therapeutic Potential : Investigations into its use for treating conditions such as cancer, inflammation, and infections are ongoing. Its ability to inhibit key enzymes makes it a candidate for developing new therapeutic agents .

Case Studies

Several studies highlight the efficacy of this compound:

- Cancer Treatment : A study reported that this compound exhibited potent antiproliferative effects on HCT-116 colon cancer cells, inducing apoptosis significantly more than standard treatments like 5-fluorouracil (5-FU) .

- Leishmaniasis Research : The compound's derivatives have shown promising results against Leishmania spp., with IC50 values indicating effective inhibition of promastigote forms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via sulfonation of 1-methylpyrazole using chlorosulfonic acid under inert atmospheres and controlled temperatures (0–5°C) to minimize side reactions . Subsequent ammonolysis with aqueous NH₃ yields the sulfonamide. Critical parameters include stoichiometric ratios (e.g., 1:1.2 pyrazole:chlorosulfonic acid), reaction time (4–6 hours), and purification via recrystallization (ethanol/water) to achieve >95% purity . Competing hydrolysis pathways must be mitigated by anhydrous conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: pyrazole protons (δ 7.5–8.0 ppm), sulfonamide NH₂ (δ 5.2 ppm, broad), and methyl groups (δ 3.2 ppm) .

- X-ray crystallography : Reveals planar pyrazole ring geometry (torsion angle <5°) and hydrogen-bonding networks between sulfonamide groups, critical for supramolecular assembly .

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict electrostatic potential surfaces, highlighting nucleophilic sites at sulfonamide oxygen and pyrazole N2 .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

- Methodological Answer : Store at room temperature in airtight containers under inert gas (argon) to prevent hygroscopic degradation . Use fume hoods during synthesis due to potential release of SO₂ and HCl byproducts. Safety measures include PPE (gloves, goggles) and neutralization of waste with 10% NaHCO₃ .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in pharmacological assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Substituents at the pyrazole C3/C5 positions modulate activity. For example, electron-withdrawing groups (e.g., CF₃) enhance binding to cyclooxygenase-2 (COX-2) in anti-inflammatory assays (IC₅₀ = 2.3 µM vs. 8.7 µM for unmodified compound) .

- In vitro assays : Test anti-proliferative activity using MTT assays (e.g., IC₅₀ = 15 µM against MCF-7 breast cancer cells) . Compare with analogues lacking the sulfonamide group to isolate pharmacophore contributions .

Q. What computational strategies can predict the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) to identify key interactions: hydrogen bonds between sulfonamide O and Arg120, and π-π stacking with pyrazole and Tyr355 .

- MD simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns) to assess stability (RMSD <2 Å) and free energy (MM-PBSA) for affinity ranking .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition vs. tumor cell lines) may arise from assay conditions. Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.